Bronze

Catalog No.
S1527101
CAS No.
158113-12-3
M.F
CuSn
M. Wt
182.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bronze

CAS Number

158113-12-3

Product Name

Bronze

IUPAC Name

copper;tin

Molecular Formula

CuSn

Molecular Weight

182.26 g/mol

InChI

InChI=1S/Cu.Sn

InChI Key

KUNSUQLRTQLHQQ-UHFFFAOYSA-N

SMILES

[Cu].[Sn]

Canonical SMILES

[Cu].[Sn]

Bronze, specifically defined under CAS 158113-12-3, is a pre-alloyed copper-tin (Cu-Sn) material typically supplied as a highly controlled spherical powder (e.g., -200 mesh or -325 mesh) . Unlike crude physical mixtures of copper and tin, this pre-alloyed compound features a defined bimetallic electronic structure and a lowered melting point compared to pure copper. In industrial procurement, it is highly valued for its exceptional flowability, tailored thermal conductivity, and liquid-phase sintering capabilities. These properties make it a foundational material for additive manufacturing (Selective Laser Melting), powder metallurgy of self-lubricating bearings, and increasingly, as a highly selective electrocatalyst for carbon dioxide reduction [1].

Generic substitution of CAS 158113-12-3 with pure copper powder, irregular bronze flakes, or cheaper brass (Cu-Zn) powders routinely leads to process failure. In additive manufacturing and powder metallurgy, pure copper exhibits excessively high thermal conductivity and laser reflectivity, preventing stable melt pool formation, while irregular bronze flakes fail to spread uniformly in powder bed systems, causing severe void defects [1]. Furthermore, substituting with brass introduces zinc, which volatilizes at standard sintering temperatures (>850°C), causing uncontrolled swelling and destroying the interconnected micro-porosity required for bearing lubrication [2]. In catalytic applications, replacing the Cu-Sn alloy with pure copper reverts the reaction pathway to produce a chaotic mixture of hydrogen and multi-carbon products, completely losing the formate selectivity driven by the bimetallic synergy [1].

Electrocatalytic Selectivity in CO2 Reduction (CO2RR)

In electrochemical CO2 reduction, pure copper yields a broad mixture of products and high rates of the competing Hydrogen Evolution Reaction (HER). Alloying copper with tin (CAS 158113-12-3) alters the binding energy of intermediates, specifically stabilizing the *OCHO pathway. Quantitative half-cell testing demonstrates that Cu-Sn alloys achieve a Faradaic Efficiency (FE) of 82–90% for formate at potentials between -0.85 V and -1.14 V vs. RHE, compared to less than 15% for pure copper baselines [1].

Evidence DimensionFaradaic Efficiency (FE) for Formate
Target Compound Data82–90% FE
Comparator Or BaselinePure Cu catalyst (< 15% FE)
Quantified Difference>5x increase in formate selectivity
ConditionsCO2 electroreduction at -0.85 V to -1.14 V vs. RHE

Enables the procurement of a highly selective catalyst for carbon valorization, eliminating the need for complex and costly downstream product separation.

Catalyst Mass Activity for Formate Production

The mass activity of a catalyst dictates the material volume required for industrial scale-up. While pure tin produces formate, it exhibits low intrinsic activity. Integrating tin into a copper matrix (Cu-Sn alloy) significantly boosts performance. Experimental data shows the formate mass activity of the Sn-Cu alloy reaches 1490 mA/mg at -1.14 V vs. RHE, outperforming pure Sn catalysts which yield 385 mA/mg under identical conditions[1].

Evidence DimensionFormate Mass Activity
Target Compound Data1490 mA/mg
Comparator Or BaselinePure Sn catalyst (385 mA/mg)
Quantified Difference3.8x higher mass-specific activity
ConditionsAqueous CO2 electroreduction at -1.14 V vs. RHE

Drastically reduces the required catalyst loading and associated procurement costs for large-scale CO2 electrolyzers.

Powder Metallurgy: Sintered Porosity Control

For self-lubricating bearings, the matrix material must maintain a precise interconnected porosity (20–25%) to act as an oil reservoir. Cu-Sn alloy powders are engineered for stable liquid-phase sintering. When sintered at 800°C, Cu-Sn compacts achieve a controlled porosity of 18.2% and a wear rate of 4.76 × 10⁻⁶ mm³/mm [1]. Substituting with high-zinc brass analogs or exceeding this temperature leads to rapid zinc volatilization (boiling point 906°C), causing uncontrolled swelling, macroporosity, and severe degradation of structural integrity.

Evidence DimensionSintered Porosity and Wear Rate
Target Compound DataStable 18.2% porosity, low wear rate
Comparator Or BaselineHigh-zinc brass or over-sintered analogs (>850°C)
Quantified DifferenceMaintenance of micro-porosity vs. structural failure via swelling
ConditionsPowder metallurgy sintering at 800°C vs >850°C

Validates the selection of Cu-Sn powder over cheaper brass alternatives for manufacturing high-performance, self-lubricating tribological components.

Electrochemical CO2 Valorization (CO2RR)

Directly downstream of its bimetallic synergistic properties, Cu-Sn alloy powder is the optimal precursor for fabricating gas diffusion electrodes (GDEs) aimed at highly selective CO2-to-formate conversion. It replaces inefficient pure copper or low-activity pure tin catalysts, enabling scalable carbon reduction without complex product separation [1].

Powder Metallurgy for Self-Lubricating Bearings

Leveraging its stable liquid-phase sintering behavior, this specific alloy powder is utilized to press and sinter porous bearing components. It ensures the precise interconnected porosity required for continuous oil retention, avoiding the swelling defects common in high-zinc brass substitutes [2].

Additive Manufacturing and Selective Laser Melting (SLM)

Spherical Cu-Sn powder provides the necessary flowability and optimized thermal conductivity required for powder bed fusion 3D printing. It mitigates the high laser reflectivity and rapid heat dissipation issues that cause melt pool instability when using pure copper powders [3].

Dates

Last modified: 08-15-2023

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